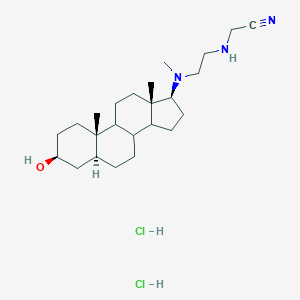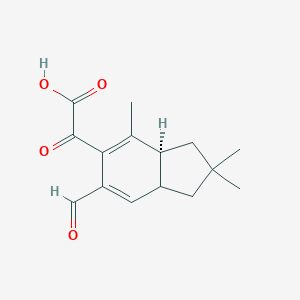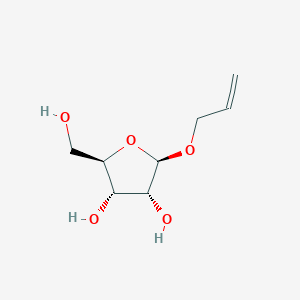
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl is a synthetic androgen receptor modulator (SARM) that has been developed for scientific research purposes. It is also known as ACP-105 and has been shown to have potential applications in the treatment of muscle wasting and osteoporosis.
Mécanisme D'action
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl works by selectively binding to androgen receptors in the body. This leads to an increase in muscle mass and bone density, as well as a decrease in fat mass. It is also thought to have an anti-inflammatory effect, which may be beneficial for the treatment of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase muscle mass and bone density in animal models. It has also been shown to improve muscle strength and endurance. In addition, it has been shown to have a positive effect on bone mineral density and bone strength.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation without the unwanted side effects of other androgenic compounds. However, one limitation is the lack of long-term safety data on this compound.
Orientations Futures
There are many potential future directions for research on 3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl. One area of research could be the development of new SARMs with improved selectivity and efficacy. Another area of research could be the investigation of the potential therapeutic applications of this compound in the treatment of muscle wasting, osteoporosis, and other hormone-related disorders. Finally, more long-term safety studies are needed to fully understand the potential risks and benefits of this compound.
Méthodes De Synthèse
The synthesis of 3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl involves several steps. First, the starting material, 5α-androstane-3β,17β-diol, is converted to the corresponding 3β-acetoxy derivative. This intermediate is then reacted with N-methyl-N-(2-chloroethyl)amine hydrochloride to form the N-methyl-N-(2-acetoxyethyl)amine derivative. The final step involves the reaction of this intermediate with cyanomethyl magnesium bromide to form the desired compound.
Applications De Recherche Scientifique
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl has been primarily developed for scientific research purposes. It has been shown to have potential applications in the treatment of muscle wasting and osteoporosis. It has also been studied for its potential use in the treatment of breast cancer, prostate cancer, and other hormone-related disorders.
Propriétés
Numéro CAS |
126054-51-1 |
|---|---|
Formule moléculaire |
C24H43Cl2N3O |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
2-[2-[[(3S,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-methylamino]ethylamino]acetonitrile;dihydrochloride |
InChI |
InChI=1S/C24H41N3O.2ClH/c1-23-10-8-18(28)16-17(23)4-5-19-20-6-7-22(24(20,2)11-9-21(19)23)27(3)15-14-26-13-12-25;;/h17-22,26,28H,4-11,13-16H2,1-3H3;2*1H/t17-,18-,19?,20?,21?,22-,23-,24-;;/m0../s1 |
Clé InChI |
IIVWEXOZQYAHFS-PORQBXOBSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4N(C)CCNCC#N)C)O.Cl.Cl |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CCNCC#N)C)O.Cl.Cl |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CCNCC#N)C)O.Cl.Cl |
Synonymes |
Acetonitrile, ((2-(((3-beta,5-alpha,17-beta)-3-hydroxyandrostan-17-yl) methylamino)ethyl)amino)-, dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)

![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)

![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)